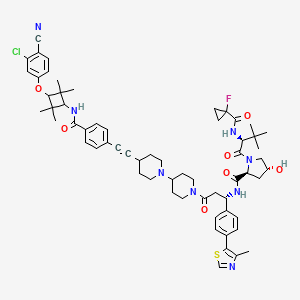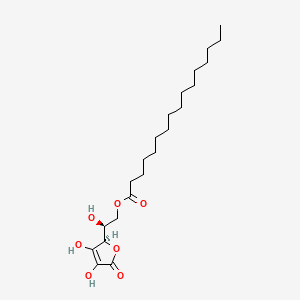
Palmitate d'ascorbyle
Vue d'ensemble
Description
Le 6-palmitate d'ascorbate, également connu sous le nom d'acide L-ascorbique 6-hexadécanoate, est un ester formé à partir d'acide ascorbique (vitamine C) et d'acide palmitique. Ce composé est une forme liposoluble de la vitamine C, ce qui lui permet de s'intégrer dans les membranes lipidiques et d'apporter une protection antioxydante. Il est largement utilisé dans l'industrie alimentaire comme additif antioxydant et dans les cosmétiques pour ses propriétés protectrices de la peau .
Applications De Recherche Scientifique
Ascorbate 6-palmitate has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant to prevent the oxidation of sensitive compounds in various chemical reactions.
Biology: It is used to study the effects of antioxidants on cellular processes and to protect cells from oxidative damage.
Medicine: It is investigated for its potential to enhance the stability and bioavailability of vitamin C in pharmaceutical formulations.
Industry: It is used in the food industry as an antioxidant additive to extend the shelf life of products and in cosmetics for its skin-protective properties
Mécanisme D'action
Target of Action
Ascorbyl palmitate, a fat-soluble form of vitamin C, primarily targets skin cells . It interacts with copper ions at tyrosinase-active sites and inhibits the action of the enzyme tyrosinase , the main enzyme responsible for the conversion of tyrosine into melanin .
Mode of Action
Ascorbyl palmitate acts as an antioxidant, neutralizing free radicals and reactive oxygen species . It can interact with superoxide, hydroxyl, and free oxygen ions , thereby preventing inflammatory processes, carcinogens, and other processes that accelerate photoaging in the skin .
Biochemical Pathways
Ascorbyl palmitate is involved in important metabolic functions. It is produced through an esterification process involving ascorbic acid and palmitic acid . Ascorbyl palmitate aids several physiological processes such as iron absorption and tissue repair . It also plays a significant role in the metabolic mechanism of the body .
Pharmacokinetics
Therefore, a novel drug platform is needed to improve the pharmacokinetics of vitamin C and its antitumoral effects .
Result of Action
Ascorbyl palmitate has multiple beneficial effects. It protects the skin from oxidative stress, stimulates collagen production, and reduces hyperpigmentation . It also helps decrease cancer and cardiovascular disease risk . Furthermore, it can help stimulate the healing of scar tissues and encourages faster recovery from dislocated joints and fractures of the bones .
Action Environment
The action of ascorbyl palmitate is influenced by environmental factors. By neutralizing free radicals and reactive oxygen species, it helps protect the skin from oxidative stress induced by environmental aggressors such as UV radiation, pollution, and cigarette smoke . It is also important to note that ascorbyl palmitate is a very unstable vitamin and is easily oxidized in aqueous solutions and cosmetic formulations .
Analyse Biochimique
Biochemical Properties
Ascorbyl palmitate plays a crucial role in biochemical reactions due to its antioxidant properties . It scavenges hydroxyl radicals in cell-free assays . The nature of these interactions involves the donation of an electron from ascorbyl palmitate to neutralize the radical species .
Cellular Effects
Ascorbyl palmitate influences cell function by acting as an antioxidant. It helps protect cells from oxidative stress, thereby maintaining the integrity of cellular processes . Its impact on cell signaling pathways, gene expression, and cellular metabolism is largely tied to its ability to neutralize reactive oxygen species .
Molecular Mechanism
At the molecular level, ascorbyl palmitate exerts its effects through its antioxidant activity. It donates an electron to reactive oxygen species, neutralizing them and preventing them from causing oxidative damage to biomolecules . This can influence enzyme activity, protein function, and gene expression by preventing oxidative modifications .
Temporal Effects in Laboratory Settings
In laboratory settings, ascorbyl palmitate shows stable antioxidant activity over time . It reduces the rate of autoxidation of various oils, demonstrating its long-term effectiveness .
Dosage Effects in Animal Models
The effects of ascorbyl palmitate in animal models are dose-dependent, with higher doses providing greater antioxidant protection .
Metabolic Pathways
Ascorbyl palmitate is involved in the antioxidant defense metabolic pathway . It interacts with enzymes involved in redox reactions, helping to maintain a balance of reactive oxygen species . Its effects on metabolic flux or metabolite levels are tied to its role in neutralizing reactive oxygen species .
Transport and Distribution
Ascorbyl palmitate, being lipophilic, is likely transported within cells and tissues bound to lipoproteins . Its distribution within the body would be influenced by its lipophilic nature, allowing it to accumulate in lipid-rich environments .
Subcellular Localization
The subcellular localization of ascorbyl palmitate is likely within lipid-rich compartments due to its lipophilic nature . This could include the cell membrane and certain organelles like the endoplasmic reticulum . Its localization can influence its antioxidant activity, as it would be strategically positioned to protect these lipid-rich areas from oxidative damage .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le 6-palmitate d'ascorbate est synthétisé par estérification de l'acide ascorbique avec l'acide palmitique. La réaction implique généralement l'utilisation d'un catalyseur tel que l'acide sulfurique ou une enzyme comme la lipase pour faciliter le processus d'estérification. La réaction est effectuée à une température et à un pH contrôlés pour garantir la stabilité de l'acide ascorbique .
Méthodes de production industrielle : Dans les milieux industriels, la production de 6-palmitate d'ascorbate implique souvent l'utilisation de biocatalyseurs pour obtenir des rendements et une pureté plus élevés. Le processus comprend les étapes suivantes :
Mélange : L'acide ascorbique et l'acide palmitique sont mélangés en présence d'un catalyseur.
Réaction : Le mélange est chauffé à une température spécifique pour favoriser la réaction d'estérification.
Purification : Le produit obtenu est purifié par cristallisation ou distillation pour éliminer toute matière de départ et tout sous-produit non réagi.
Analyse Des Réactions Chimiques
Types de réactions : Le 6-palmitate d'ascorbate subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé en acide déhydroascorbique 6-palmitate en présence d'agents oxydants.
Réduction : Il peut être réduit en 6-palmitate d'ascorbate à partir de sa forme oxydée.
Hydrolyse : Il peut être hydrolysé en acide ascorbique et acide palmitique en présence d'eau et d'un catalyseur acide ou basique.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le chlorure ferrique.
Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.
Principaux produits :
Oxydation : Acide déhydroascorbique 6-palmitate.
Réduction : 6-Palmitate d'ascorbate.
Hydrolyse : Acide ascorbique et acide palmitique.
4. Applications de la recherche scientifique
Le 6-palmitate d'ascorbate a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme antioxydant pour empêcher l'oxydation de composés sensibles dans diverses réactions chimiques.
Biologie : Il est utilisé pour étudier les effets des antioxydants sur les processus cellulaires et pour protéger les cellules contre les dommages oxydatifs.
Médecine : Il est étudié pour son potentiel à améliorer la stabilité et la biodisponibilité de la vitamine C dans les formulations pharmaceutiques.
Industrie : Il est utilisé dans l'industrie alimentaire comme additif antioxydant pour prolonger la durée de conservation des produits et dans les cosmétiques pour ses propriétés protectrices de la peau
5. Mécanisme d'action
Le 6-palmitate d'ascorbate exerce ses effets principalement par ses propriétés antioxydantes. Il donne des électrons pour neutraliser les radicaux libres, empêchant ainsi les dommages oxydatifs aux cellules et aux tissus. Le composé s'intègre dans les membranes lipidiques, où il contribue à maintenir l'intégrité de la membrane en la protégeant de la peroxydation lipidique. De plus, il peut régénérer d'autres antioxydants, tels que le tocophérol (vitamine E), améliorant ainsi la capacité antioxydante globale de la cellule .
Composés similaires :
Stéarate d'ascorbyle : Un autre ester de l'acide ascorbique avec l'acide stéarique, utilisé à des fins antioxydantes similaires.
Oléate d'ascorbyle : Un ester de l'acide ascorbique avec l'acide oléique, connu pour sa solubilité dans les environnements non polaires.
Linoléate d'ascorbyle : Un ester de l'acide ascorbique avec l'acide linoléique, utilisé pour ses propriétés antioxydantes dans diverses applications.
Unicité : Le 6-palmitate d'ascorbate est unique en raison de sa combinaison spécifique d'acide ascorbique et d'acide palmitique, qui offre un équilibre de solubilité dans l'eau et les graisses. Cela lui permet d'être utilisé dans une plus large gamme d'applications par rapport aux autres esters d'acide ascorbique. Sa capacité à s'intégrer dans les membranes lipidiques et à fournir une protection antioxydante durable en fait un produit particulièrement précieux dans les industries alimentaire et cosmétique .
Comparaison Avec Des Composés Similaires
Ascorbyl stearate: Another ester of ascorbic acid with stearic acid, used for similar antioxidant purposes.
Ascorbyl oleate: An ester of ascorbic acid with oleic acid, known for its solubility in non-polar environments.
Ascorbyl linoleate: An ester of ascorbic acid with linoleic acid, used for its antioxidant properties in various applications.
Uniqueness: Ascorbate 6-palmitate is unique due to its specific combination of ascorbic acid and palmitic acid, which provides a balance of water and fat solubility. This allows it to be used in a wider range of applications compared to other ascorbic acid esters. Its ability to integrate into lipid membranes and provide long-lasting antioxidant protection makes it particularly valuable in both food and cosmetic industries .
Propriétés
IUPAC Name |
[2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyethyl] hexadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(24)28-16-17(23)21-19(25)20(26)22(27)29-21/h17,21,23,25-26H,2-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQJMLQRFWZOBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | ASCORBYL PALMITATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00974439 | |
| Record name | 6-O-Hexadecanoylhex-1-enofuranos-3-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00974439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or yellowish-white powder with a citrus-like odour, Solid | |
| Record name | ASCORBYL PALMITATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Ascorbyl palmitate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039883 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
546.00 to 547.00 °C. @ 760.00 mm Hg | |
| Details | The Good Scents Company Information System | |
| Record name | Ascorbyl palmitate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039883 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly | |
| Details | The Good Scents Company Information System | |
| Record name | Ascorbyl palmitate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039883 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
137-66-6, 58939-89-2 | |
| Record name | ASCORBYL PALMITATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402451 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-O-Hexadecanoylhex-1-enofuranos-3-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00974439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ascorbyl palmitate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039883 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
Between 107 °C and 117 °C, 107 - 117 °C | |
| Record name | ASCORBYL PALMITATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Ascorbyl palmitate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039883 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


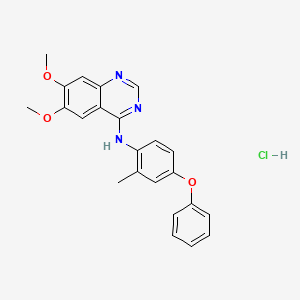
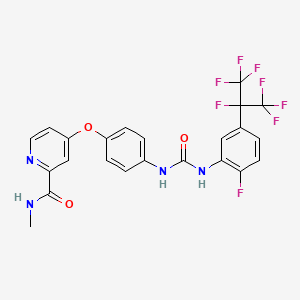

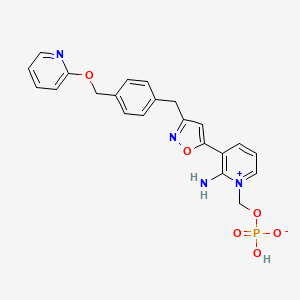
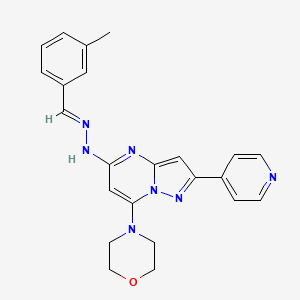
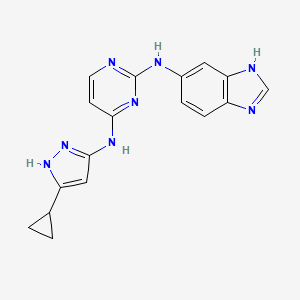
![(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B605555.png)
![(2S)-3-amino-2-[4-(hydroxymethyl)phenyl]-N-isoquinolin-6-ylpropanamide](/img/structure/B605557.png)
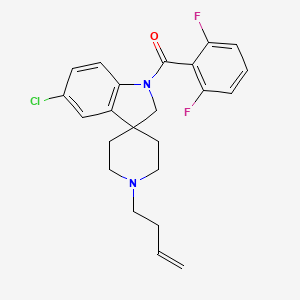
![5-[[5-(6,13-dimethyl-2-tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaenyl)-2-oxo-4-sulfanylidenepyrimidin-1-yl]methyl]-N-(2H-tetrazol-5-yl)furan-2-carboxamide](/img/structure/B605563.png)
![[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid](/img/structure/B605564.png)
